4-Methoxy-N-(thietan-3-yl)pyridin-3-amine
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Overview
Description
4-Methoxy-N-(thietan-3-yl)pyridin-3-amine is an organic compound that features a pyridine ring substituted with a methoxy group at the 4-position and an amine group at the 3-position, which is further bonded to a thietan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-(thietan-3-yl)pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Thietan-3-yl Group: The thietan-3-yl group can be introduced through nucleophilic substitution reactions, where a suitable thietan-3-yl halide reacts with the amine group on the pyridine ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the thietan-3-yl group, potentially leading to the formation of dihydropyridine derivatives or reduced thietan derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydropyridine derivatives, reduced thietan derivatives.
Substitution Products: Various substituted amines.
Scientific Research Applications
4-Methoxy-N-(thietan-3-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe for studying biological processes involving pyridine derivatives.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(thietan-3-yl)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and thietan-3-yl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Pyridin-3-amine: Lacks the methoxy and thietan-3-yl groups, resulting in different chemical and biological properties.
4-Methoxy-pyridin-3-amine: Similar structure but lacks the thietan-3-yl group, affecting its reactivity and applications.
Thietan-3-yl-amine:
Uniqueness: 4-Methoxy-N-(thietan-3-yl)pyridin-3-amine is unique due to the combination of the methoxy, thietan-3-yl, and pyridine moieties. This unique structure imparts specific chemical reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C9H12N2OS |
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Molecular Weight |
196.27 g/mol |
IUPAC Name |
4-methoxy-N-(thietan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H12N2OS/c1-12-9-2-3-10-4-8(9)11-7-5-13-6-7/h2-4,7,11H,5-6H2,1H3 |
InChI Key |
VPHWMWMUAJVPTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)NC2CSC2 |
Origin of Product |
United States |
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